molecular formula C17H19F3N8O2 B2710123 1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034291-52-4

1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2710123
CAS RN: 2034291-52-4
M. Wt: 424.388
InChI Key: VYPMUMODOFDEFG-UHFFFAOYSA-N
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Description

1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19F3N8O2 and its molecular weight is 424.388. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Specifically, 9a, one of its derivatives, demonstrated potent activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer. Its broad-spectrum effectiveness makes it a potential lead for further drug development .

Antimicrobial Properties

Several derivatives of this compound were screened for antimicrobial activity. Notably, compound 16 exhibited a broad spectrum of antimicrobial effects. Additionally, 9a displayed dual activity as both an anticancer and antimicrobial agent. Compounds 10a and 16 were particularly active against Pseudomonas aeruginosa, outperforming ampicillin .

Drug Design

The compound’s unique structure, incorporating both a triazolo ring and a quinoxaline moiety, makes it an interesting candidate for drug design. Researchers have explored its potential as a scaffold for developing novel therapeutic agents .

Energetic Materials

In a different context, derivatives of this compound have been investigated as energetic materials. Researchers synthesized two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds, leveraging monosubstituted tetrazine or tetrazine-based fused rings. These materials hold promise for applications in propellants, explosives, and pyrotechnics .

Transition Metal-Free Synthesis

The compound’s synthesis methods are noteworthy. A convenient, transition metal-free two-step route was proposed to obtain a wide range of new derivatives of 1,8-disubstituted bis-triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines. The starting material was 3,6-dihydrazinyl-1,2,4,5-tetrazine, readily available for further exploration .

Biological Evaluation

Beyond its specific applications, the compound serves as a valuable tool for biological evaluation. Researchers can use it to study cellular processes, drug interactions, and potential therapeutic mechanisms .

properties

IUPAC Name

2-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8O2/c1-9-8-10(2)27-15(21-9)22-12(23-27)13(29)26-6-4-11(5-7-26)28-16(30)25(3)14(24-28)17(18,19)20/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPMUMODOFDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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